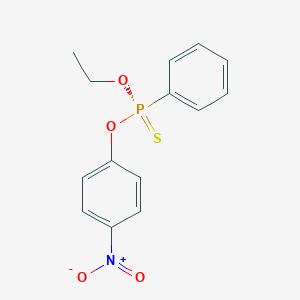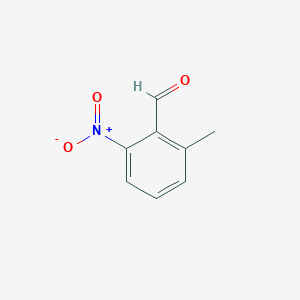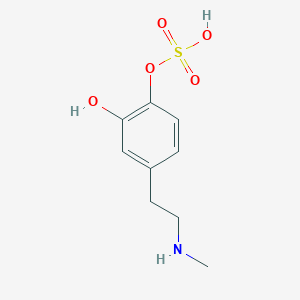
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, also known as pCPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and is widely used in the field of neuroscience and pharmacology.
作用機序
PCPIB exerts its pharmacological effects by blocking or modulating the activity of ion channels and receptors. For example, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the activity of TRPC3 channels by binding to the channel pore and preventing the influx of calcium ions. This inhibition leads to a decrease in neuronal excitability and pain sensation.
生化学的および生理学的効果
PCPIB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. However, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride. One potential application is its use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride may have potential applications in the treatment of cancer and neurological disorders, such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
In conclusion, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research. 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to modulate the activity of several ion channels and receptors, leading to various biochemical and physiological effects. While 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and potential toxicity at high concentrations, it has several potential applications in the treatment of pain, inflammation, cancer, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
合成法
The synthesis of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride involves the reaction of isobutylamine with p-chlorobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The product is then purified through recrystallization. This method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research.
科学的研究の応用
PCPIB has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of several ion channels and receptors, including TRPC3 channels, ASIC channels, and P2X receptors. These channels and receptors are involved in various physiological and pathological processes, such as pain sensation, neuronal excitability, and inflammation.
特性
CAS番号 |
19729-91-0 |
|---|---|
製品名 |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
分子式 |
C15H22Cl2N2O |
分子量 |
317.3 g/mol |
IUPAC名 |
(4-chlorophenyl)-[4-(2-methylpropyl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12(2)11-17-7-9-18(10-8-17)15(19)13-3-5-14(16)6-4-13;/h3-6,12H,7-11H2,1-2H3;1H |
InChIキー |
QTWFIOLPLDLZNT-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
正規SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
その他のCAS番号 |
19729-91-0 |
同義語 |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



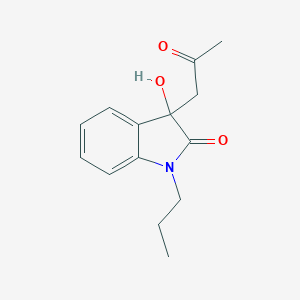
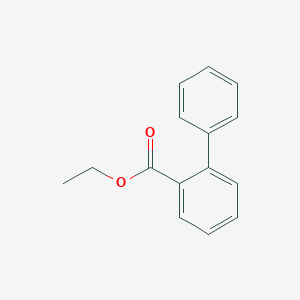
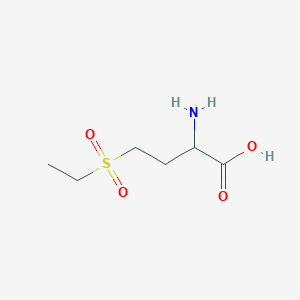
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
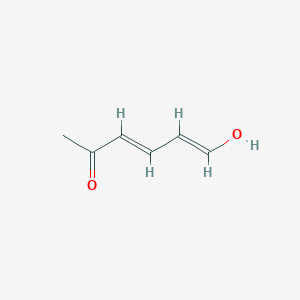

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
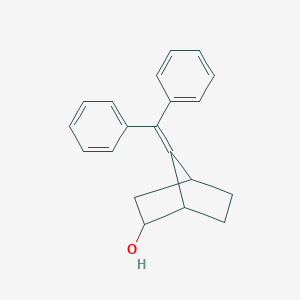
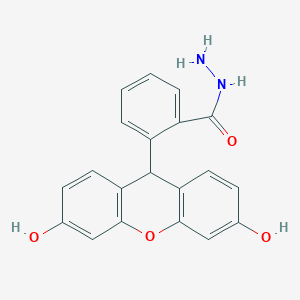
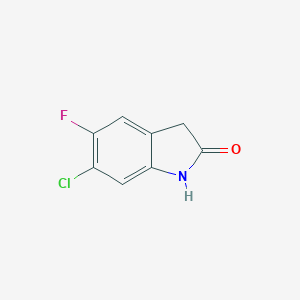
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
